4-Cyclobutyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a chemical compound that belongs to the class of pyrazolium salts. This compound is characterized by the presence of a cyclobutyl group and two methyl groups attached to a dihydropyrazolium ring, with a perchlorate anion as the counterion. Pyrazolium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the following steps:
Formation of the Pyrazolium Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazolium ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
Introduction of Cyclobutyl and Methyl Groups: The cyclobutyl and methyl groups can be introduced through alkylation reactions. For instance, the reaction of the pyrazolium intermediate with cyclobutyl halides and methyl iodide in the presence of a base can yield the desired product.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by treating the pyrazolium compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base or under catalytic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclobutyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a catalyst in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The cyclobutyl and methyl groups contribute to its binding affinity and specificity, while the pyrazolium ring plays a crucial role in its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclobutyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole
- 4-Cyclobutyl-1,2-dimethyl-1H-pyrazol-3-ium chloride
- 4-Cyclobutyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium nitrate
Uniqueness
4-Cyclobutyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct physicochemical properties such as solubility, stability, and reactivity
Properties
CAS No. |
90253-31-9 |
---|---|
Molecular Formula |
C9H17ClN2O4 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
4-cyclobutyl-1,2-dimethyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C9H16N2.ClHO4/c1-10-6-9(7-11(10)2)8-4-3-5-8;2-1(3,4)5/h6,8H,3-5,7H2,1-2H3;(H,2,3,4,5) |
InChI Key |
SKGPXWRFRFJHTE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=C(CN1C)C2CCC2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.